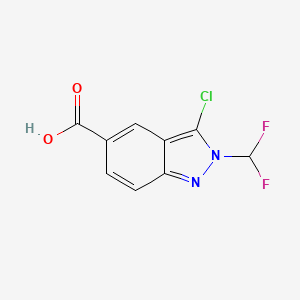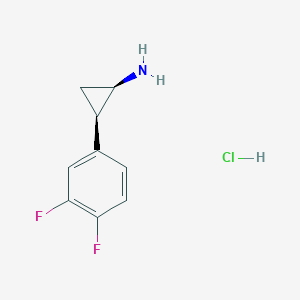
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a difluorophenyl group and an amine group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a difluorobenzene derivative.
Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydrofluorophenyl group.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Hydrofluorophenyl derivatives
Substitution: Various substituted cyclopropane derivatives
Applications De Recherche Scientifique
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride
- 2-(3,4-Difluorophenyl)cyclopropan-1-amine
Uniqueness
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H10ClF2N |
|---|---|
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1 |
Clé InChI |
IMYLOCHFFLYHPS-SOWVLMPRSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl |
SMILES canonique |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


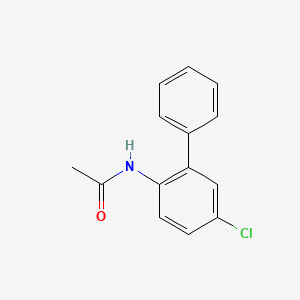
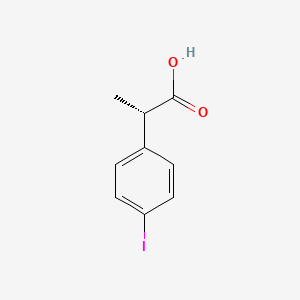
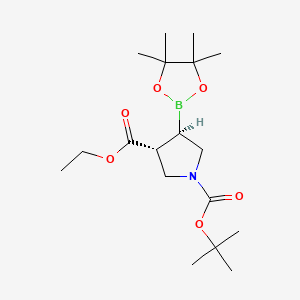
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
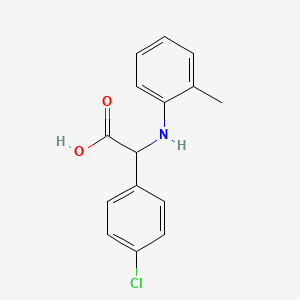
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

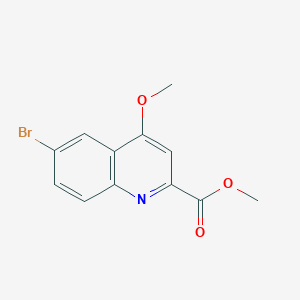
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

